This compound can be traced back to various research studies and patents that focus on pyrrolo[2,3-b]pyridine derivatives. Notably, it has been documented in scientific literature as a promising candidate for the development of fibroblast growth factor receptor inhibitors, which are crucial in cancer therapy and other diseases related to cell signaling pathways . The compound's CAS number is 920978-97-8, facilitating its identification in chemical databases.
The synthesis of ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves several steps, utilizing various reagents and conditions:
The molecular formula of ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is with a molecular weight of approximately 258.197 g/mol.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
Ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate participates in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy against specific biological targets .
The mechanism of action for ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate primarily involves its role as an inhibitor of fibroblast growth factor receptors (FGFRs).
Studies have shown that modifications at position five can significantly alter binding affinity and selectivity towards different FGFR isoforms .
The physical properties of ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate include:
These properties suggest that the compound may exhibit favorable pharmacokinetic profiles suitable for therapeutic applications .
Ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several notable applications:
7-Azaindole derivatives exhibit exceptional kinase affinity through a dual hydrogen-bonding motif between the pyrrolopyridine nitrogen (N1) and the carbonyl oxygen at the 2-position. This configuration precisely mimics adenine's binding mode in kinase hinge regions. The specific regioisomerism of ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate positions the hydrogen-bond acceptor (N7) and donor (N-H) at optimal distances (2.8-3.2 Å) for interaction with kinase backbones. Recent studies demonstrate that this scaffold achieves sub-nanomolar inhibition (IC₅₀ < 1 nM) against Traf2- and Nck-interacting kinase (TNIK), a regulatory node in the Wnt signaling pathway implicated in colorectal cancer [3]. The scaffold's versatility is further evidenced in BRAF kinase inhibitors, where derivatives bearing 5-substituents show potent activity against the V600E mutant (IC₅₀ = 0.080–0.085 µM), a key oncogenic driver in melanoma [6].
Table 1: Bioactivity Profile of Pyrrolo[2,3-b]pyridine Derivatives in Kinase Inhibition
Target Kinase | Compound Structure | IC₅₀ Value | Biological Impact |
---|---|---|---|
TNIK | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives | < 1 nM | IL-2 secretion inhibition |
V600EBRAF | Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives | 0.080–0.085 µM | Cytotoxic activity across 60 cancer cell lines |
IGF-1R | 3,5-Disubstituted-1H-pyrrolo[2,3-b]pyridines | Not specified | Potent tyrosine kinase inhibition |
The trifluoromethyl group at the 5-position confers multifaceted advantages to the pyrrolopyridine scaffold. Electronically, the -CF₃ group acts as a potent σ-withdrawer (Hammett σₘ = 0.43) that enhances the π-deficiency of the pyridine ring, strengthening dipole-dipole interactions with kinase hydrophobic pockets. Computationally derived physicochemical parameters reveal significant improvements:
Table 2: Impact of Trifluoromethyl Substitution on Molecular Properties
Property | Unsubstituted Pyrrolopyridine | 5-CF₃ Analog | Change (%) |
---|---|---|---|
Calculated logP | 1.92 | 2.76 | +43.8% |
Aqueous solubility | 1.8 g/L | 0.31 g/L | -82.8% |
Metabolic stability (t₁/₂, human microsomes) | 12 min | 29 min | +141.7% |
Plasma protein binding | 88.2% | 94.5% | +7.1% |
The ethyl ester moiety in ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate serves as a protected form of the carboxylic acid functionality, offering superior handling characteristics (crystalline solid, mp 128-130°C) over the free acid (hygroscopic, decomposition >180°C). This group undergoes three strategic transformations:
Table 3: Carboxylic Acid Derivatives from Ethyl Ester Transformation
Derivative Name | CAS Number | Molecular Formula | Therapeutic Application |
---|---|---|---|
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | 784144-05-4 | C₉H₅F₃N₂O₂ | Kinase inhibitor intermediate |
Ethyl 5-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 1127423-71-5 | C₁₀H₁₁N₃O₂ | Not specified |
Methyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | 871583-18-5 | C₁₀H₇F₃N₂O₂ | Not specified |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7